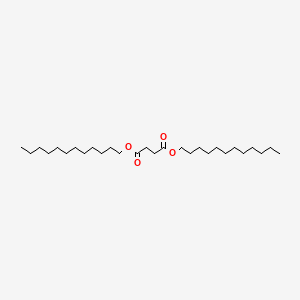

Didodecyl succinate

描述

属性

IUPAC Name |

didodecyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54O4/c1-3-5-7-9-11-13-15-17-19-21-25-31-27(29)23-24-28(30)32-26-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJMZCVEBLDYCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208536 | |

| Record name | Dilauryl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5980-15-4 | |

| Record name | 1,4-Didodecyl butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5980-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilauryl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilauryl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didodecyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Engineering for Didodecyl Succinate

Conventional Esterification Routes for Didodecyl Succinate (B1194679) Synthesis

Conventional methods for synthesizing esters, including didodecyl succinate, typically involve the direct reaction of a carboxylic acid (succinic acid) with an alcohol (1-dodecanol) in the presence of a catalyst.

Acid-catalyzed esterification is a widely employed method for the synthesis of esters. The general principle involves the protonation of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Common acid catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (PTSA). fishersci.atnih.govfishersci.cawikipedia.orgwikipedia.orguni.lumetabolomicsworkbench.orgdrugbank.comnih.gov

For the synthesis of this compound, succinic acid reacts with 1-dodecanol (B7769020). The reaction is typically reversible, and to drive the equilibrium towards product formation, water, a byproduct of the reaction, is often continuously removed. This can be achieved through azeotropic distillation or by using dehydrating agents. Reaction optimization involves careful control of parameters such as temperature, catalyst concentration, reactant molar ratio, and reaction time to maximize yield and purity. While specific detailed research findings for this compound synthesis via this route are not extensively detailed in the provided search results, studies on dialkyl succinates generally indicate that temperatures in the range of 65–115 °C can be effective, particularly in continuous flow systems. researchgate.netcityu.edu.hkresearchgate.net

Base-catalyzed esterification offers an alternative pathway, particularly suitable for certain types of esters or when acid-sensitive functional groups are present. In base catalysis, the alcohol is deprotonated by a strong base to form an alkoxide ion, which is a more potent nucleophile. This alkoxide then attacks the carbonyl carbon of the carboxylic acid or its derivative. Common base catalysts include sodium hydroxide (B78521) (NaOH) and sodium methoxide (B1231860) (CH₃ONa). americanelements.comwikipedia.orgfishersci.sefishersci.befishersci.atwikipedia.orgnih.govnih.govnih.govchemspider.com

While base catalysis is a known method for ester synthesis, specific detailed conditions or research findings for the direct base-catalyzed synthesis of this compound from succinic acid and 1-dodecanol were not explicitly found in the provided search results. However, sodium methoxide is known to be useful in the synthesis of pharmaceuticals and agrochemicals and as an initiator for polymerization, indicating its strong basicity and utility in organic synthesis. fishersci.se The application of this pathway for this compound would involve optimizing the base concentration, temperature, and solvent to achieve efficient conversion while minimizing side reactions.

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. This method is particularly useful when direct esterification is challenging or when starting from readily available ester precursors. For this compound, a common precursor could be a lower alkyl succinate, such as dimethyl succinate, which can react with 1-dodecanol. researchgate.netcityu.edu.hkresearchgate.net

The transesterification of dimethyl succinate with an alcohol like 1-dodecanol would result in the formation of this compound and methanol (B129727) as a byproduct. This reaction can be catalyzed by both chemical catalysts (acid or base) and enzymatic systems. For instance, continuous transesterification of dimethyl succinate using lipase (B570770) Cal B has been reported. researchgate.netcityu.edu.hkresearchgate.net This highlights the versatility of transesterification, allowing for the use of different catalytic systems depending on the desired process efficiency and environmental considerations.

Advanced and Sustainable Synthetic Approaches for this compound

In response to growing demands for greener chemical processes, advanced and sustainable synthetic approaches have gained prominence. These methods often offer advantages such as milder reaction conditions, reduced waste, and enhanced efficiency.

Biocatalysis, particularly the use of enzymes like lipases, represents a sustainable and efficient route for ester synthesis. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes known for catalyzing the hydrolysis of ester bonds, but they can also catalyze esterification and transesterification reactions in non-aqueous or low-water environments. nih.govnih.govlabsolu.caconicet.gov.arcsic.es

The advantages of enzymatic synthesis include high specificity, mild reaction conditions (e.g., lower temperatures and atmospheric pressure), reduced energy consumption, and the ability to operate in solvent-free systems or with environmentally friendly solvents. For succinate esters, lipase Cal B has been successfully employed in the continuous transesterification of dimethyl succinate, achieving optimal reaction conditions at 40 °C with a reaction time of 14 minutes. researchgate.netcityu.edu.hkresearchgate.net This demonstrates the potential for enzymatic synthesis of this compound by reacting succinic acid with 1-dodecanol or by transesterifying a simpler succinate ester with 1-dodecanol, offering a more environmentally benign alternative to conventional chemical catalysis.

Continuous flow reactor systems offer significant advantages over traditional batch processes for chemical synthesis, including improved reaction control, enhanced heat and mass transfer, increased safety, and higher productivity. These systems allow for precise control over reaction parameters, leading to better yields and selectivity. researchgate.netcityu.edu.hkresearchgate.netacs.org

For dialkyl succinates, including the potential for this compound, continuous flow systems have been successfully developed for both esterification and transesterification. For example, microwave-assisted continuous esterification of succinic acid with sulfuric acid as a homogeneous catalyst was achieved in a single pass at temperatures between 65–115 °C with a residence time of approximately 320 seconds. researchgate.netcityu.edu.hkresearchgate.net Similarly, continuous transesterification of dimethyl succinate with lipase Cal B in a flow reactor demonstrated efficient conversion. researchgate.netcityu.edu.hkresearchgate.net While the continuous flow transesterification showed advantages, higher productivity was noted for microwave-assisted continuous esterification using chemical catalysts for dialkyl succinates. researchgate.netcityu.edu.hkresearchgate.net These findings suggest that continuous flow technology can significantly enhance the production efficiency of this compound, offering a scalable and controlled manufacturing process.

Summary of Continuous Flow Reaction Conditions for Dialkyl Succinates

| Reaction Type | Catalyst | Temperature (°C) | Residence Time | Notes | Source |

| Esterification (Succinic Acid) | H₂SO₄ (homogeneous) | 65–115 | ~320 seconds (single pass) | Microwave-assisted, higher productivity with chemical catalysts. | researchgate.netcityu.edu.hkresearchgate.net |

| Transesterification (Dimethyl Succinate) | Lipase Cal B (enzymatic) | 40 | 14 minutes | Continuous flow, demonstrated advantages but lower yield compared to microwave-assisted chemical catalysis. | researchgate.netcityu.edu.hkresearchgate.net |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis offers a promising approach for the esterification of dicarboxylic acids like succinic acid, potentially leading to increased yields and reduced waste generation. Research has explored the esterification of succinic acid with various alcohols, such as methanol, ethanol, and 2-propanol, utilizing heterogeneous catalysts in microwave-irradiated reactors. researchgate.netnih.gov This technique allows for the optimization of operating parameters, including reaction time, microwave power, and catalyst dosing. researchgate.netnih.gov For instance, in the microwave-assisted esterification of succinic acid with methanol using a D-Hβ heterogeneous catalyst, a 99% maximum conversion with 98% selectivity of dimethyl succinate was achieved under optimized conditions. researchgate.netnih.gov The use of microwave technology in esterification reactions, particularly with carbon material-supported catalysts like p-toluenesulfonic acid, facilitates rapid reactions, high yields, and easier catalyst recovery, while also reducing equipment corrosion and environmental pollution. google.com This method is applicable to the esterification of various fatty acids and fatty alcohols, suggesting its relevance for this compound synthesis. google.com

Integration of Green Chemistry Principles in this compound Production

The production of this compound can be significantly enhanced by integrating the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. yale.eduvertecbiosolvents.comlubrizol.com Key principles include waste prevention, maximizing atom economy, designing less hazardous chemical syntheses, using safer solvents and auxiliaries, designing for energy efficiency, utilizing renewable feedstocks, and employing catalysis. yale.eduvertecbiosolvents.comlubrizol.comacs.orgnih.gov

Utilization of Bio-based Succinic Acid Feedstocks from Fermentation Processes

The use of bio-based succinic acid, primarily obtained from fermentation processes, is a cornerstone of green chemistry in this compound production. Succinic acid is a C4-dicarboxylic acid and an intermediate metabolite in the citric acid cycle. nih.goviarc.fr It is recognized as a top value-added platform chemical due to its high commercial potential and technical feasibility. mdpi.com Renewable carbon resources are utilized to produce succinic acid in the form of a succinic acid salt through biological fermentation. wipo.int This salt can then be converted into free succinic acid, which is subsequently used in esterification reactions. wipo.int Efforts are focused on decreasing processing costs in bio-based succinic acid production, as separation and purification steps often account for a significant portion of the final cost. mdpi.commsu.edu For example, recovery of succinic species higher than 90% has been achieved through precipitation and esterification using synthetic and actual culture broth mixtures. msu.edu

Application of Green Solvents and Solvent-Free Reaction Environments

A critical aspect of green chemistry is the minimization or elimination of auxiliary substances, such as solvents, especially those that are hazardous. yale.eduvertecbiosolvents.com The concept of "green solvents" focuses on solvents with low toxicity, environmental friendliness, and biodegradability, which can replace traditional organic solvents. researchgate.net Examples of green solvents include water, ionic liquids, and deep eutectic solvents (DESs). orientjchem.orgmdpi.com Water, for instance, is classified as a green solvent due to its cost-effectiveness, availability, non-toxicity, non-volatility, and non-flammability. mdpi.com

Beyond green solvents, solvent-free reaction environments represent an ideal scenario for sustainable synthesis. The philosophy that "the best solvent is no solvent" aligns with the principles of waste prevention and process intensification. nih.gov Techniques like mechanical activation (MA)-assisted solid-phase synthesis have been developed to prepare compounds, such as cellulose (B213188) succinate, without the need for organic co-reagents and solvents, demonstrating a highly efficient and environmentally friendly approach. rsc.org

Strategies for Energy Efficiency and Process Intensification

Energy efficiency is a core principle of green chemistry, emphasizing the minimization of energy requirements in chemical processes. yale.eduvertecbiosolvents.comlubrizol.com Ideally, synthetic methods should be conducted at ambient temperature and pressure. yale.edu Process intensification strategies, which aim to achieve significant reductions in equipment size, energy consumption, and waste generation, are crucial for sustainable production. researchgate.net Reactive distillation, for example, has shown remarkable advantages in the production of succinate esters by combining reaction and separation steps, thereby reducing processing costs and energy demands. msu.eduusda.govmsu.edu This integrated approach can lead to high conversion rates of succinic acid and high selectivity to the desired diesters. msu.edu Comparative studies have shown that intensified processes can lead to substantial energy savings, reduced feedstock usage, and minimized waste. lubrizol.com

Mechanistic Investigations of this compound Formation and Reaction Kinetics

The formation of this compound, like other succinate esters, typically proceeds via an esterification reaction between succinic acid and 1-dodecanol. Esterification reactions are generally reversible and acid-catalyzed. Understanding the reaction mechanism and kinetics is essential for optimizing the synthesis process.

Research into the kinetics of succinic acid esterification with various alcohols, such as n-octanol and n-butanol, has involved establishing apparent kinetic models. researchgate.net These studies investigate the effects of parameters like the molar ratio of alcohol to acid, catalyst amount, and reaction time on the esterification rate. researchgate.net For instance, in the synthesis of dioctyl succinate, the esterification rate of succinic acid could reach 99.27% under optimal conditions, with the reaction rate increasing with temperature and showing a linear correlation with catalyst amount. researchgate.net The kinetic equation for the synthesis of dibutyl succinate, another dialkyl succinate, has been found to be a second-order irreversible reaction. researchgate.net While specific kinetic data for this compound are less commonly detailed in general searches, the principles derived from the esterification of succinic acid with other long-chain alcohols are directly applicable. The thermodynamics of lipase-catalyzed esterification involving 1-dodecanol has also been investigated, providing insights into the energetic favorability of such reactions in different solvent environments. grafiati.com

Advanced Characterization Methodologies for Didodecyl Succinate and Its Interactions

Spectroscopic Analysis for Structural Elucidation and Intermolecular Interactions

Spectroscopic methods are fundamental for confirming the chemical structure of didodecyl succinate (B1194679) and investigating its molecular environment and potential intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular architecture of organic compounds like didodecyl succinate. It provides detailed information about the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). For this compound, NMR analysis is used to confirm its structure. tcichemicals.comtcichemicals.com Studies involving succinic-based plasticizers, which include this compound, have utilized NMR to characterize their chemical structures. researchgate.net

A typical ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the various proton environments. The protons of the succinate core (-CH₂CH₂-) would typically resonate as a singlet or multiplet in the upfield region, while the protons alpha to the ester oxygen (-OCH₂-) would appear further downfield due to deshielding. The long dodecyl chains would show characteristic signals for the terminal methyl group (-CH₃), the methylene (B1212753) groups adjacent to the ester linkage, and the bulk of the aliphatic methylene groups (-CH₂-). Similarly, ¹³C NMR would provide signals for the carbonyl carbons of the ester groups, the carbons of the succinate backbone, and the various carbons along the dodecyl chains, confirming the presence and arrangement of all carbon atoms in the molecule.

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound and to study its interactions. This technique relies on the absorption of infrared radiation by molecular vibrations, providing a unique spectral fingerprint. FTIR analysis is commonly used to confirm the chemical structure and composition of succinic acid derivatives. researchgate.net

For this compound, key characteristic absorption bands in the FTIR spectrum would include:

Carbonyl stretching (C=O): A strong absorption band typically observed around 1735-1750 cm⁻¹, characteristic of the ester carbonyl group.

C-O stretching: Bands associated with the C-O single bond of the ester linkage, usually appearing in the region of 1000-1300 cm⁻¹.

Aliphatic C-H stretching: Strong absorption bands around 2850-2960 cm⁻¹ corresponding to the stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups of the long dodecyl chains.

C-H bending: Bands in the 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹ regions for methylene and methyl bending vibrations, respectively.

The presence and intensity of these bands confirm the successful synthesis and purity of this compound and can be used to investigate its interactions in blends or formulations, where shifts in peak positions or changes in intensity might indicate hydrogen bonding or other intermolecular forces.

Mass Spectrometry (MS) is a crucial analytical technique for determining the molecular weight and structural fragments of this compound. This method measures the mass-to-charge ratio (m/z) of ions, providing highly accurate molecular weight information and insights into the fragmentation patterns of the molecule. This compound has a molecular weight of 454.74 g/mol . scbt.comfishersci.com

For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) data is available, with the NIST Mass Spectrometry Data Center reporting a total of 173 peaks and top m/z values at 101, 119, and 147. nih.gov Predicted collision cross sections (CCS) for various adducts of this compound have also been reported, which are valuable for ion mobility spectrometry applications. uni.lu

The molecular ion peak ([M]+ or [M+H]+) in the mass spectrum confirms the molecular weight of the intact molecule. For this compound (C28H54O4), the molecular ion would be observed at m/z 454. uni.lu Fragmentation patterns provide structural information, as the molecule breaks into characteristic pieces. For esters, common fragmentation pathways include α-cleavage and McLafferty rearrangements, leading to characteristic fragment ions that help confirm the presence of the succinate core and the dodecyl ester chains.

Table 1: Predicted Mass Spectrometry Adducts and m/z Values for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 455.40950 | 230.1 |

| [M+Na]+ | 477.39144 | 231.4 |

| [M+NH4]+ | 472.43604 | 230.4 |

| [M+K]+ | 493.36538 | 229.4 |

| [M-H]- | 453.39494 | 215.9 |

| [M+Na-2H]- | 475.37689 | 221.0 |

| [M]+ | 454.40167 | 226.2 |

| [M]- | 454.40277 | 226.2 |

| Source: uni.lu |

Thermal Analysis Techniques for Investigating Material Transitions and Stability Mechanisms

Thermal analysis techniques are indispensable for understanding the physical transitions, thermal stability, and decomposition pathways of this compound.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. It is widely used to characterize thermal transitions such as melting, crystallization, and glass transition. This compound has a reported melting point between 38.0 and 43.0 °C, with a reference melting point of 40 °C. tcichemicals.comtcichemicals.comfishersci.com This melting behavior can be precisely determined using DSC, appearing as an endothermic peak on the thermogram.

This compound has been investigated as a plasticizer for poly(vinyl chloride) (PVC), and its thermal properties, including those studied by DSC, are relevant in this context. researchgate.net DSC is also extensively applied to study the thermal properties of succinate-based polymers, such as poly(butylene succinate) (PBS), where it helps characterize melting temperatures (Tm), cold crystallization temperatures (Tcc), and corresponding enthalpies (ΔHm, ΔHcc). researchgate.net While specific DSC thermograms solely for this compound are not detailed in the provided search results, the technique would reveal its melting enthalpy and potentially other solid-state transitions. In polymer blends, DSC can provide insights into miscibility, phase separation, and the impact of this compound on the thermal transitions of the polymer matrix. For instance, in polymer plasticization studies, DSC can show changes in the glass transition temperature of the polymer, indicating the plasticizing efficiency of this compound.

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time, typically under a controlled atmosphere. It is used to determine the thermal stability of materials, their decomposition temperatures, and the amount of volatile components or residual ash. TGA is a critical tool for characterizing the thermal decomposition pathways of compounds like this compound.

Studies on environmentally friendly plasticizers, including succinic acid derivatives, have utilized TGA to investigate their thermal stability. researchgate.net For this compound, TGA would reveal the temperature at which it begins to degrade, the rate of mass loss, and the total mass loss over a specific temperature range. This information is crucial for determining its maximum processing temperature and its stability under various thermal conditions. The TGA curve would typically show a single or multiple degradation steps, corresponding to the breakdown of different parts of the molecule (e.g., ester linkages, long alkyl chains). The onset of degradation and the temperature at which maximum degradation rate occurs are key parameters derived from TGA, providing insights into the compound's thermal robustness.

Morphological and Interfacial Characterization Techniques

Understanding the morphology and interfacial behavior of this compound is vital for predicting its performance in various applications. Techniques such as X-ray Diffraction (XRD) and Atomic Force Microscopy (AFM) offer insights into its structural organization and surface properties at different scales.

X-ray Diffraction (XRD) for Crystalline Structure and Packing Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique used to determine the atomic and molecular structure of crystalline materials. It operates on the principle that X-rays, when scattered by the atoms in a crystal lattice, produce a diffraction pattern that is unique to the material's crystal structure. By analyzing the angles and intensities of the diffracted X-rays, researchers can deduce information about the crystal's lattice parameters, symmetry, and atomic positions, as well as the packing arrangements of molecules within the crystal. utm.myrsc.orgresearchgate.netrsc.orgdksh.krgoogle.comresearchgate.net

For organic compounds like this compound, which can exist in crystalline forms, XRD can provide critical information about its solid-state properties. This includes identifying different polymorphic forms, assessing crystallinity, and understanding how the long dodecyl chains and the succinate core arrange themselves in a solid matrix. Such analysis is crucial for material science, as the crystalline structure directly influences physical properties such as melting point, solubility, and stability. While XRD is broadly applicable to organic esters and has been used to study the crystal structures of various succinate compounds researchgate.netsurfacesciencewestern.comicspicorp.comnih.govescholarship.org, specific detailed research findings or published data tables focusing on the unique crystalline structure and packing analysis of this compound itself using XRD are not extensively reported in the readily available literature.

Atomic Force Microscopy (AFM) for Nanoscale Surface Interactions

Atomic Force Microscopy (AFM) is a high-resolution surface characterization technique capable of providing topographical images and mapping various surface properties at the nanoscale. rsc.orgpragolab.czresearchgate.net Unlike optical or electron microscopy, AFM uses a sharp probe mounted on a cantilever that scans the sample surface, measuring minute forces (e.g., van der Waals, electrostatic, adhesion) between the tip and the sample. rsc.orgpragolab.cz These interactions are translated into a three-dimensional topographic map of the surface, revealing details about roughness, texture, and morphology with sub-nanometer precision. pragolab.czresearchgate.net

Beyond topography, AFM can also assess mechanical properties (like stiffness, elasticity, and adhesion forces) and chemical properties by analyzing the tip-sample interactions. pragolab.czresearchgate.netlcms.cz For this compound, especially when it forms thin films or is part of a surface coating, AFM can be instrumental in understanding its surface morphology, identifying any aggregates or defects, and characterizing its interfacial behavior with other materials. This is particularly relevant for applications where surface properties, such as lubrication or film formation, are critical. While AFM is a versatile tool for studying the surface morphology and interactions of various organic materials and "dodecyl" compounds adventchembio.comresearchgate.netchemdict.comnih.gov, specific detailed research findings or data tables illustrating the nanoscale surface interactions or morphology of this compound are not widely available in the current literature.

Chromatographic Separations for Compositional and Purity Assessment

Chromatographic techniques are indispensable for the compositional analysis and purity assessment of chemical compounds like this compound. These methods enable the separation of the target compound from impurities, unreacted starting materials, or degradation products, followed by their detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. nih.govjocpr.com In GC, a sample is vaporized and carried by an inert gas through a chromatographic column, where components are separated based on their volatility and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes them and measures their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. nih.govjocpr.com For this compound, GC-MS can be used to identify the compound itself and any volatile impurities or degradation products by comparing their mass spectra and retention times to established libraries, such as the NIST library. nih.govtorontech.com This provides detailed compositional information and contributes to purity assessment.

High-Performance Liquid Chromatography (HPLC) is another widely used chromatographic technique, particularly effective for analyzing non-volatile or thermally labile compounds. surfacesciencewestern.comuni.lutcichemicals.com In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase, separating components based on their differential partitioning between the two phases. For this compound, reverse-phase HPLC is a common approach, utilizing a non-polar stationary phase and a polar mobile phase (e.g., acetonitrile/water mixtures, often with modifiers like phosphoric acid for UV detection compatibility). uni.lu Purity assessment using HPLC is typically performed by calculating the proportion of the main peak area to the total peak area in the chromatogram. The use of detectors like UV absorbance or diode array detectors (DAD) allows for peak purity analysis, where the UV spectrum across a chromatographic peak is examined to confirm that it represents a single compound and is not co-eluting with other species. researchgate.netnih.govtcichemicals.com Commercial samples of this compound are often specified with a purity of greater than 93.0% by GC, indicating the routine application of these techniques for quality control. fishersci.com

Functional Applications and Mechanistic Studies of Didodecyl Succinate in Advanced Materials

Didodecyl Succinate (B1194679) as a Plasticizer in Polymer Systems

Plasticizers are additives incorporated into polymers to enhance their flexibility, processability, and durability by reducing their glass transition temperature (Tg). Poly(vinyl chloride) (PVC) is one of the most widely plasticized polymers, often incorporating significant amounts of plasticizers to achieve desired material properties. wikipedia.org Didodecyl succinate, as a succinate-based plasticizer, offers a promising alternative to traditional phthalate (B1215562) plasticizers due to growing environmental and health concerns associated with the latter. wikipedia.org

Mechanisms of Plasticization in Poly(vinyl chloride) (PVC) and Related Polymers

The plasticization mechanism primarily involves the reduction of intermolecular forces between polymer chains, thereby increasing their mobility and the free volume within the polymer matrix. In PVC, plasticizers like this compound are believed to insert themselves between the polymer chains, disrupting the strong dipole-dipole interactions of the PVC molecules. This process effectively "lubricates" the polymer chains, allowing them to slide past each other more easily.

Two prominent theories explain plasticizer action:

Lubricity Theory: This theory suggests that plasticizer molecules act as internal lubricants, reducing the friction between polymer chains and facilitating their movement.

Free Volume Theory: This theory posits that plasticizers increase the free volume within the polymer structure, providing more space for polymer chain segments to move, which in turn lowers the glass transition temperature (Tg) and improves flexibility.

For succinate-based plasticizers, the long alkyl chains, such as the dodecyl chains in this compound, contribute significantly to increasing the free volume and introducing more movement into the plasticized system.

Investigation of Intermolecular Interactions with Polymer Matrices

This compound interacts with polymer matrices, particularly PVC, through various intermolecular forces. The ester groups within the succinate structure can form hydrogen bonds with the acidic hydrogen atoms (Cl-C-H) present in the repeating units of PVC. wikipedia.org This hydrogen bonding, along with van der Waals forces between the long alkyl chains of the plasticizer and the polymer, weakens the strong polymer-polymer interactions in PVC. By disrupting these interactions, this compound effectively reduces the rigidity of the PVC, leading to enhanced flexibility and softness. The presence of ester groups may also contribute to reduced migration from the polymer matrix.

Synergistic Effects of this compound in Multi-component Plasticizer Formulations

This compound has been investigated in multi-component plasticizer formulations, where it can exhibit synergistic effects. Synergistic effects occur when the combined action of two or more plasticizers is greater than the sum of their individual effects. Studies have shown that mixtures of higher molecular weight succinate di-esters, including this compound, with lower molecular weight succinate di-esters (e.g., diethyl succinate, dihexyl succinate, dioctyl succinate) are more effective at plasticizing PVC than the individual succinate plasticizers alone. This synergistic behavior suggests that different plasticizers in a blend can optimize the disruption of polymer-polymer interactions and the increase in free volume, leading to superior plasticization efficiency.

Comparative Mechanistic Studies with Alternative Plasticizers

This compound and other succinate-based plasticizers are actively studied as replacements for conventional phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP), diisononyl phthalate (DINP), and diisodecyl phthalate (DIDP), primarily due to environmental and health concerns associated with phthalates. wikipedia.org

Comparative studies have indicated that succinate plasticizers, particularly those with longer alkyl chains, can achieve comparable or even superior plasticizing properties to phthalate esters. wikipedia.org For instance, dioctyl succinate (DOS) and dibutyl sebacate (B1225510) (DBS) have demonstrated properties comparable to DEHP without its toxic attributes. While succinates with shorter alkyl chains might require higher concentrations to achieve similar plasticizing effects as phthalates, longer-chain succinates like this compound offer high compatibility with polymers, leading to high plasticization efficiency. wikipedia.org Furthermore, some synthesized succinate plasticizers have shown excellent resistance to plasticizer leaching, with migration test results significantly lower than those for DEHP or DINP. wikipedia.org

Table 1: Comparison of Plasticizer Properties and Performance

| Plasticizer Type | Key Characteristics in PVC | Performance vs. Phthalates | Migration Resistance |

| This compound | Long alkyl chains, ester groups | Comparable/Superior, non-toxic alternative wikipedia.org | Excellent, reduced leaching wikipedia.org |

| Phthalates (e.g., DEHP, DINP) | Traditional, widely used | Standard benchmark | Known for leaching, health concerns wikipedia.org |

| Other Succinate Esters (e.g., DOS, DHS) | Bio-based, varying alkyl chain lengths | Comparable to DEHP, non-toxic | Good, readily biodegradable |

| Sebacates (e.g., DBS) | Bio-based, long aliphatic chains | Superior mechanical and leakage properties | Minimal migration |

Design Strategies for Enhanced Performance and Sustainability in Polymer Compounding

Design strategies for enhancing the performance and sustainability of plasticizers, including this compound, focus on modifying molecular structure to optimize compatibility, reduce migration, and improve environmental profiles. The length and branching of alkyl chains in succinate esters play a crucial role in their plasticizing efficiency and resistance to migration. Longer alkoxy chains, such as those in this compound, are effective at reducing Young's modulus and increasing free volume, leading to better plasticization.

The development of bio-based plasticizers derived from renewable resources, such as succinic acid, is a key strategy for sustainability. wikipedia.org this compound, being a succinate ester, aligns with this trend, offering a more environmentally friendly alternative to petroleum-derived plasticizers. Research also explores covalent attachment of plasticizers to polymer backbones to prevent migration, though this is a different approach than the additive nature of this compound.

This compound in Lubricant Formulations

Esters, including succinate esters, are a significant class of compounds used in lubricant formulations, particularly as components of synthetic oils or as additives. While direct, detailed mechanistic studies specifically on this compound as a lubricant are less extensively documented compared to its role as a plasticizer, the general properties of succinate esters suggest its potential utility.

Succinic acid esters, such as alkyl succinic acids and alkenyl succinic acids, are known components in the formulation of synthetic oils, including those used in engine lubricants. These esters contribute to the lubricating properties by providing good thermal and oxidative stability, high viscosity index, and good low-temperature performance. The long dodecyl chains in this compound would likely contribute to boundary lubrication by forming a protective film on metal surfaces, reducing friction and wear. Esters are generally known for their good solvency for additives and their biodegradability, which are desirable characteristics in modern lubricant formulations.

Table 2: Potential Role of this compound in Lubricant Formulations

| Property/Function | Relevance for this compound (Inferred/General Ester Properties) |

| Base Oil Component | Long-chain diester structure suitable for synthetic oils |

| Viscosity Index Improvement | Expected to contribute to stable viscosity over temperature ranges, typical of esters |

| Lubricity/Film Formation | Long alkyl chains can form protective films on surfaces, reducing friction and wear |

| Thermal/Oxidative Stability | Esters generally offer good stability at high temperatures |

| Additive Solvency | Good solvency for other lubricant additives |

| Biodegradability | Succinate esters are often bio-based and can be biodegradable wikipedia.org |

Tribological Mechanisms of Anti-wear Performance

The anti-wear performance of lubricant additives, including diesters like this compound, is often linked to their ability to form protective films on rubbing surfaces. ibbuniv.edu.yemdpi.com These films act as a barrier, preventing direct metal-to-metal contact and thus reducing material loss. mdpi.com The formation of such a tribofilm is a tribomechanically stimulated chemical action. mdpi.com In the context of diesters, tribochemical reactions on steel surfaces can lead to the formation of organometallic compounds, which contribute to the anti-wear properties. ibbuniv.edu.ye These compounds, potentially high molecular weight "friction polymers," provide a shearable sacrificial layer, enhancing the durability and strength of the boundary film. nist.gov

Mechanisms of Friction Reduction and Surface Modification

Friction reduction by this compound is associated with its capacity to facilitate the formation of a graphitic carbon tribofilm on the rubbed surface through tribochemical reactions. nih.gov This protective film physically separates the solid-solid contact during rubbing, thereby reducing friction. nih.gov The initial formation of this tribofilm relies on an adequate concentration of reactive species to commence the reaction. nih.gov Surface modification, in a broader tribological context, can also involve altering surface topography through micro- or nano-patterns or applying specialized coatings to reduce the contact area and frictional forces. proplate.comornl.gov The formation of a low-shear compound on the metal surface, often achieved by extreme pressure (EP) additives, also contributes to friction reduction. p2infohouse.org

Role of this compound in Lubricating Film Formation

This compound contributes to lubricating film formation, particularly in the boundary lubrication regime. nih.gov Boundary lubricating films are extremely thin, typically around 1 µm, and remain stable on the friction pair surface, providing high load-bearing capacity without requiring conditions similar to fluid lubrication. researchgate.net The formation of these films involves chemical reactions that lead to the creation of high molecular weight organo-metallic compounds. nist.gov The rate of formation of these compounds is influenced by the molecular structure, functional groups, and the polarity of the lubricant molecules. nist.gov Polar molecules within a base oil can form these "friction polymers" more rapidly and in greater quantities, which is crucial for effective lubrication. nist.gov The strong adsorption of lubricant molecules at the friction interface ensures a sufficient supply of reactive species for tribofilm formation. nih.gov

This compound as a Surfactant and Emulsifier

As an ester of succinic acid, this compound is expected to exhibit surface-active properties, making it relevant as a surfactant and emulsifier. academie-sciences.frfiveable.me

Principles of Surface Activity and Interfacial Tension Reduction

Surfactants, due to their amphiphilic nature (having both hydrophobic and hydrophilic parts), preferentially adsorb at interfaces, such as oil-water or air-water interfaces. ramauniversity.ac.incuni.cz This adsorption leads to a reduction in surface or interfacial tension. ramauniversity.ac.incuni.czchemical-associates.co.uk The extent of this reduction depends on factors such as surfactant concentration, temperature, and the nature of the interface. cuni.cz As surfactant concentration increases, more molecules adsorb at the interface, causing the interfacial tension to decrease until the critical micelle concentration (CMC) is reached, at which point the surface is saturated, and micelles begin to form in the bulk phase. ramauniversity.ac.inchemical-associates.co.uk

Role of this compound in Emulsion Polymerization Processes

Esters of succinic acid, including full or half esters, find application in emulsion polymerization. academie-sciences.frfiveable.me In emulsion polymerization, water-insoluble monomers are emulsified and dispersed in water with the aid of emulsifiers (surfactants) and a water-soluble initiator. sanyo-chemical.co.jp Emulsifiers play several key roles throughout the polymerization process:

Micelle Formation: In the early stages, emulsifiers form micelles that solubilize monomers, providing reaction sites for radical polymerization. sanyo-chemical.co.jpacademie-sciences.fr

Monomer and Oligomer Emulsification: They emulsify monomers and oligomers during the early to middle stages of the reaction. sanyo-chemical.co.jp

Polymer Particle Stabilization: In the middle to late stages, emulsifiers diffuse and stably disperse the emerging and growing polymer particles, preventing their coagulation. sanyo-chemical.co.jpacademie-sciences.fr

Particle Size Control: The choice and amount of surfactants significantly influence the final latex particle size and distribution. academie-sciences.fr In miniemulsion polymerization, effective surfactant/costabilizer systems are used to stabilize very small monomer droplets (50–500 nm), with droplet nucleation being the predominant mechanism. fiveable.me this compound, as a succinate ester, would contribute to these stabilizing and emulsifying functions within emulsion polymerization systems.

Mechanisms of Colloidal Stabilization in Disperse Systems

While this compound is recognized for its compatibility with organic materials, specific detailed mechanistic studies focusing solely on this compound as a colloidal stabilizer in disperse systems are not extensively documented within the provided research scope. Colloidal stability generally relies on balancing attractive forces (e.g., van der Waals forces) with repulsive forces between particles, which can be achieved through electrostatic or steric stabilization mechanisms acs.orgchemicalbull.com. Electrostatic stabilization involves charged particles generating repulsive Coulomb forces, often facilitated by an electric double layer formed by adsorbed ions chemicalbull.com. Steric stabilization, on the other hand, is achieved by polymer molecules attached to the particle surface, creating a physical barrier that prevents aggregation through entropic repulsion, often referred to as the "excluded volume effect" acs.orgchemicalbull.com. While other succinate derivatives, such as dioctyl sodium sulfosuccinate (B1259242) (DOSS), are known to exhibit amphiphilic properties, reduce surface tension, and form micelles, acting as emulsifiers and dispersants patsnap.comatamanchemicals.comspkx.net.cn, direct mechanistic evidence for this compound performing these specific functions in colloidal stabilization was not explicitly detailed.

Other Specialized Applications and Their Underlying Mechanisms

This compound's chemical structure, characterized by its long alkyl chains and ester linkages, contributes to its functionality in various specialized material applications.

Functionality in Coatings and Adhesives Formulations

This compound is utilized in coatings, adhesives, and sealants, where it is noted for its compatibility with organic materials and its contribution to improved adhesion fishersci.com. A significant mechanistic role for this compound in these formulations is its function as an effective plasticizer, particularly for polymers like polyvinyl chloride (PVC) acs.orgnih.govkinampark.comresearchgate.net.

Plasticizers are compounds added to polymeric materials to enhance their flexibility, reduce their glass transition temperature (Tg), and facilitate processing kinampark.com. The mechanism of plasticization by succinate esters, including this compound, involves the interaction of their polar groups (ester linkages) with the polar parts of polymer molecules, such as PVC kinampark.comresearchgate.net. This interaction effectively decreases the intermolecular forces between the polymer chains, thereby increasing the free volume within the polymer matrix acs.orgkinampark.com. This increased free volume allows for greater movement and flexibility of the polymer chains, leading to a softer and more pliable material acs.org. Research has shown that succinate esters with longer alkoxy chains, like this compound, can be highly effective in reducing the Young's modulus of plasticized polymers, indicating improved flexibility acs.org.

Table 1: Properties of Succinate Esters as PVC Plasticizers

| Succinate Ester | Alkoxy Chain Length | Plasticizing Effect on PVC (Qualitative) | Reference |

| This compound | Dodecyl (C12) | Effective plasticizer, comparable to or more effective than DEHP nih.govkinampark.comresearchgate.net | nih.govkinampark.comresearchgate.net |

| Diethylhexyl succinate | Ethylhexyl | Effective plasticizer kinampark.comresearchgate.net | kinampark.comresearchgate.net |

| Didecyl succinate | Decyl (C10) | Effective plasticizer kinampark.comresearchgate.net | kinampark.comresearchgate.net |

| Dihexyl succinate | Hexyl (C6) | Effective plasticizer, best for reducing Young's modulus acs.orgnih.gov | acs.orgnih.gov |

Contributions to Detergent and Cleaning Formulations

While this compound is broadly categorized for its applications in various chemical industries, including organic synthesis and the pharmaceutical industry scbt.com, explicit details regarding its specific contributions and underlying mechanisms in detergent and cleaning formulations are not detailed within the provided search results. General detergent formulations typically rely on the action of surfactants (anionic, nonionic, cationic, extended) to reduce surface tension, solubilize fats and oils, and aid in the dispersion and removal of soils atamanchemicals.comresearchgate.net. Builders are also common components that enhance cleaning efficiency by sequestering hardness ions researchgate.net. However, specific mechanistic data or direct mentions of this compound as a component or its role in these mechanisms in detergent and cleaning applications were not found.

Degradation Pathways and Environmental Transformation of Didodecyl Succinate

Thermal Decomposition Mechanisms and Product Analysis

The thermal stability and decomposition of succinate (B1194679) esters, particularly in their polymeric forms (poly(alkylene succinate)s), have been subjects of detailed investigation. These studies provide a foundational understanding of the likely thermal degradation pathways for didodecyl succinate. Generally, aliphatic polyesters like those based on succinic acid exhibit high thermal stability, with decomposition occurring at elevated temperatures. mdpi.com

The primary mechanism for the thermal decomposition of succinate polyesters is β-hydrogen bond scission. mdpi.commdpi.commdpi.comnih.gov This process involves a six-membered ring transition state, leading to the cleavage of the ester linkage and the formation of molecules with vinyl and carboxyl end-groups. mdpi.com A less dominant pathway is homolytic scission of the ester bond, which can also contribute to the degradation process. mdpi.com

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a key analytical technique used to identify the decomposition products. mdpi.commdpi.com For poly(alkylene succinate)s, the main degradation products identified are vinyl- and carboxyl-terminated molecules, with the specific structure depending on the alcohol moiety. mdpi.com In addition to these primary products, the formation of aldehydes and cyclic compounds has also been observed, although typically to a lesser extent. mdpi.comresearchgate.net The decomposition of neat poly(ethylene succinate) (PESu), for example, begins at approximately 200°C, with a maximum degradation rate around 402°C under a nitrogen atmosphere. mdpi.com

| Decomposition Pathway | Primary Products | Secondary Products | Analytical Method |

|---|---|---|---|

| β-Hydrogen Bond Scission | Vinyl-terminated molecules, Carboxyl-terminated molecules | - | Py-GC/MS |

| Homolytic Scission | Radical species | Aldehydes, Alcohols, Cyclic compounds | Py-GC/MS |

Oxidative Degradation Pathways under Various Environmental Conditions

Oxidative degradation is a critical transformation pathway for organic compounds in the environment, often initiated by reactive oxygen species (ROS) or direct reaction with oxygen, especially at elevated temperatures (thermo-oxidative degradation). For succinate esters, the process typically involves the cleavage of ester linkages. researchgate.net

The degradation pathway in the presence of oxygen often begins with the abstraction of a hydrogen atom from the polymer backbone, forming a radical. researchgate.net This radical then reacts with oxygen to form a peroxyl radical, which can propagate the degradation through further hydrogen abstraction, leading to the formation of unstable hydroperoxides. researchgate.net The decomposition of these hydroperoxides generates various reactive intermediates that lead to chain scission, resulting in lower molecular weight oligomers, succinic acid, and the corresponding alcohol (in this case, dodecanol). researchgate.net

Various environmental factors can influence the rate and mechanism of oxidative degradation. The presence of metal ions can catalyze oxidative processes. In biological systems, succinate oxidation is a key step in the mitochondrial electron transport chain, though this is a highly controlled enzymatic process. nih.govmdpi.com In the broader environment, factors such as temperature, UV radiation (which can generate ROS), and the presence of pollutants that act as radical scavengers or initiators are significant. mdpi.comresearchgate.net For instance, inorganic ions like nitrates and carbonates, commonly found in natural waters, can scavenge hydroxyl radicals (•OH), which are potent oxidants, thereby reducing the degradation rate of organic pollutants. mdpi.com

| Factor | Influence on Degradation | Mechanism |

|---|---|---|

| Temperature | Increases degradation rate | Provides activation energy for bond cleavage and radical formation |

| UV Radiation | Promotes degradation | Generates reactive oxygen species (ROS) like hydroxyl radicals (•OH) |

| Metal Ions | Can catalyze degradation | Facilitate the formation of radicals (e.g., Fenton reaction) |

| Inorganic Anions (e.g., NO₃⁻, HCO₃⁻) | Can decrease degradation rate | Act as scavengers for primary oxidizing species like •OH |

| Dissolved Organic Matter (DOM) | Can decrease degradation rate | Acts as a scavenger for •OH radicals |

Photochemical Degradation Processes and Their Influencing Factors

Photochemical degradation, or photolysis, is initiated by the absorption of light, typically in the ultraviolet (UV) range of the solar spectrum. nih.gov This process can lead to the transformation of a chemical into different, often smaller, molecules. For esters, photodegradation can proceed through various mechanisms, including the cleavage of ester bonds and reactions involving the alkyl or acid moieties of the molecule. nih.gov

The primary photochemical processes that can occur include photoionization, photodissociation (bond cleavage), photoaddition, and photoisomerization. nih.gov For a compound like this compound, absorption of UV radiation could lead to the homolytic cleavage of the C-O ester bond, generating acyl and alkoxy radicals. These highly reactive species can then participate in a cascade of secondary reactions, including hydrogen abstraction and recombination, leading to a variety of degradation products.

Several factors significantly influence the rate and pathway of photochemical degradation. ijesi.org

Wavelength and Intensity of Light : The energy of the light must be sufficient to break the chemical bonds in the molecule. Higher intensity can lead to faster degradation.

Presence of Photosensitizers : Substances in the environment can absorb light and transfer the energy to the target molecule, initiating its degradation even if the target molecule itself does not absorb light strongly in that region. researchgate.net

pH : The pH of the medium can affect the chemical form of the compound and its intermediates, influencing their light absorption properties and reactivity. ijesi.org

Presence of Oxidizing Agents : In aqueous environments, the combination of UV light with an oxidizing agent like hydrogen peroxide (H₂O₂) creates a powerful advanced oxidation process (AOP) that generates hydroxyl radicals, greatly accelerating the degradation of organic compounds. nih.gov

Environmental Matrix : The physical state of the compound (e.g., dissolved in water, adsorbed to soil, or as an aggregate) can dramatically affect its photochemical behavior and the products formed. researchgate.netsemanticscholar.org

| Factor | Effect on Photodegradation |

|---|---|

| Light Wavelength & Intensity | Specific wavelengths initiate reaction; higher intensity generally increases rate |

| pH of the Medium | Alters the surface charge and reaction potentials |

| Initial Contaminant Concentration | Higher concentrations can sometimes decrease the degradation rate due to light screening effects |

| Presence of Catalysts/Photosensitizers | Can significantly increase the degradation rate by facilitating radical formation |

| Presence of Scavengers (e.g., inorganic ions) | Can decrease the rate by consuming reactive species |

Enzymatic and Chemical Degradation Mechanisms in Material Deconstruction

In biological environments, the primary degradation pathway for esters like this compound is enzymatic hydrolysis. Many microorganisms produce extracellular enzymes, such as lipases and esterases, that can catalyze the cleavage of ester bonds. nih.govumons.ac.be This process is a key component of the biodegradation of aliphatic polyesters.

The enzymatic degradation of succinate-based polyesters has been shown to be effective with various hydrolytic enzymes, including lipases, cutinases, and proteinase K. nih.gov The mechanism involves the enzyme binding to the ester linkage and facilitating its hydrolysis, breaking the molecule down into succinic acid and the corresponding alcohol (dodecanol). nih.gov The efficiency of this process is influenced by several factors, including the material's properties and the environmental conditions. Low molecular weight and low crystallinity generally favor more rapid enzymatic degradation. umons.ac.be

Two main types of enzymatic degradation mechanisms are observed for polymeric materials:

Bulk Degradation : Hydrolysis occurs throughout the material, leading to a significant reduction in molecular weight. nih.gov

Surface Erosion : Degradation is confined to the surface of the material, causing it to gradually shrink while maintaining its structural integrity. nih.gov This is more common for hydrophobic and highly crystalline polymers.

Chemical degradation, primarily through hydrolysis, can also occur abiotically. The ester linkages in this compound are susceptible to hydrolysis in the presence of water, a reaction that can be catalyzed by acids or bases. While slower than enzymatic hydrolysis under neutral environmental conditions, it can be a significant pathway in acidic or alkaline environments.

| Factor | Influence on Degradation Rate | Relevant Mechanism |

|---|---|---|

| Enzyme Type & Concentration | Higher concentration generally increases rate; specific enzymes (e.g., lipases, cutinases) are effective | Enzymatic Hydrolysis |

| Temperature | Rate increases up to the enzyme's optimal temperature | Enzymatic Hydrolysis |

| pH | Optimal degradation occurs at the enzyme's ideal pH; extreme pH can catalyze chemical hydrolysis | Enzymatic & Chemical Hydrolysis |

| Material Crystallinity | Higher crystallinity generally decreases the degradation rate | Enzymatic Hydrolysis |

| Molecular Weight | Lower molecular weight materials tend to degrade faster | Enzymatic Hydrolysis |

Mechanistic Studies of Environmental Fate and Transport Processes

The environmental fate and transport of a chemical describe its movement and transformation within and between different environmental compartments, such as soil, water, and air. cdc.gov These processes are governed by the chemical's physicochemical properties and the characteristics of the environment. epa.gov

For a large, relatively non-volatile molecule like this compound, several key processes determine its environmental distribution:

Sorption : Due to its long alkyl chains, this compound is expected to be hydrophobic and have a strong affinity for organic carbon. epa.gov Therefore, it is likely to adsorb strongly to soil, sediment, and sludge in wastewater treatment systems. epa.gov This sorption reduces its mobility in the environment and its bioavailability for degradation.

Transport : Transport is the movement of the chemical through the environment. cdc.gov For a compound with low water solubility and high sorption potential, transport via water (leaching into groundwater or surface runoff) would be limited. Atmospheric transport is also expected to be negligible due to its low vapor pressure. epa.gov The primary mode of transport would likely be associated with the movement of soil or sediment particles to which it is adsorbed.

Transformation : As detailed in the previous sections, this compound can be transformed by biotic (enzymatic) and abiotic (hydrolysis, oxidation, photolysis) processes. epa.gov Biodegradation is expected to be a major fate process in environments with active microbial populations. epa.gov

| Process | Description | Expected Importance for this compound |

|---|---|---|

| Sorption | Adherence to soil and sediment particles | High (due to hydrophobicity) |

| Volatility | Evaporation into the atmosphere | Low (due to high molecular weight) |

| Leaching | Movement through soil into groundwater | Low (due to high sorption and low water solubility) |

| Biodegradation | Breakdown by microorganisms (enzymatic hydrolysis) | High (primary degradation pathway in bioactive environments) |

| Photolysis | Breakdown by sunlight | Moderate (primarily at the surface of water or soil) |

| Hydrolysis | Chemical breakdown by water | Moderate (significant in acidic or alkaline conditions) |

Theoretical and Computational Chemistry Approaches to Didodecyl Succinate Systems

Quantum Chemical Calculations for Molecular Structure, Conformation, and Reactivity

Furthermore, quantum chemical calculations enable the assessment of Didodecyl succinate's electronic structure, including frontier molecular orbitals (HOMO and LUMO energies), which are indicative of its chemical reactivity researchgate.netresearchgate.net. These parameters can predict sites prone to electrophilic or nucleophilic attack, thereby informing potential reaction pathways and stability under various chemical environments. For instance, studies on similar long-chain esters and fatty acids utilize DFT to determine global and local reactivity descriptors, which can be extended to understand the reactivity of Didodecyl succinate (B1194679) researchgate.net. Such calculations can also predict spectroscopic properties (e.g., NMR, IR, UV-Vis), aiding in experimental characterization and verification plos.orgrsc.org.

Table 1: Key Molecular Properties Predictable via Quantum Chemical Calculations for this compound

| Property Type | Specific Properties | Computational Method Examples | Relevance for this compound |

| Structural | Bond lengths, bond angles, dihedral angles | DFT, Ab initio methods | Understanding molecular shape, flexibility, and packing |

| Conformational | Stable conformers, relative energies, energy barriers | Conformational search, DFT | Influence on bulk properties and interactions |

| Electronic | HOMO/LUMO energies, molecular electrostatic potential | DFT | Predicting reactivity, electron donation/acceptance capabilities |

| Spectroscopic | Predicted NMR shifts, IR frequencies, UV-Vis bands | DFT | Aiding experimental characterization and identification |

| Thermodynamic | Formation energies, reaction enthalpies | DFT | Assessing stability and feasibility of reactions |

Molecular Dynamics Simulations for Intermolecular Interactions and Bulk Behavior

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems, providing insights into intermolecular interactions and bulk properties of this compound nih.gov. Given its application as a plasticizer, MD simulations are particularly relevant for understanding how this compound interacts with polymer matrices, such as polyvinyl chloride (PVC) researchgate.netresearchgate.netresearchgate.net.

MD simulations can model the diffusion of this compound within a polymer, its impact on the polymer's free volume, and changes in thermomechanical properties like the glass transition temperature (Tg), Young's modulus, and shear modulus researchgate.net. These simulations can reveal the nature of interactions between the ester groups and alkyl chains of this compound and the polymer backbone, including van der Waals forces and electrostatic interactions researchgate.net. Studies on similar succinate esters used as plasticizers have successfully employed MD to predict and compare their performance with conventional plasticizers, demonstrating the utility of this approach for this compound researchgate.net. Furthermore, MD simulations can explore the self-assembly behavior of this compound in various environments, such as its potential to form aggregates or micelles, which is relevant for its use in formulations or as a surfactant dntb.gov.ua.

Table 2: Applications of Molecular Dynamics Simulations for this compound Systems

| Application Area | Specific Insights | Relevance for this compound |

| Polymer Plasticization | Diffusion coefficients, free volume, glass transition temperature (Tg) reduction | Optimizing plasticizer efficiency and polymer flexibility researchgate.net |

| Intermolecular Interactions | Van der Waals forces, electrostatic interactions with polymer chains | Understanding compatibility and mechanism of plasticization researchgate.net |

| Bulk Behavior | Density, viscosity, phase behavior | Predicting macroscopic properties and formulation stability |

| Self-Assembly | Micelle formation, aggregate structures | Relevant for surfactant properties or drug delivery applications dntb.gov.ua |

Computational Modeling of Reaction Pathways and Catalytic Mechanisms in Synthesis

Computational modeling is instrumental in understanding and optimizing the synthesis of this compound and its related compounds numberanalytics.cominsilicominds.com. By employing methods like DFT, researchers can map out potential reaction pathways, identify transition states, and calculate activation energies for each step of a synthetic process nih.govmdpi.com. This allows for the prediction of reaction feasibility, selectivity (e.g., regioselectivity, stereoselectivity), and the formation of byproducts insilicominds.com.

For the synthesis of this compound, typically via esterification of succinic acid with dodecanol, computational modeling can investigate the catalytic mechanisms involved, whether homogeneous or heterogeneous mdpi.com. It can help in understanding the role of catalysts, such as acid clays, in lowering activation barriers and improving reaction yields mdpi.com. By simulating reaction conditions, including solvent effects and temperature, computational approaches can guide experimental efforts to achieve high yields and minimize impurities insilicominds.com. This predictive capability is vital for developing more efficient and environmentally friendly synthetic routes for this compound.

Predictive Simulations for Material Compatibility and Performance Attributes

Predictive simulations are crucial for evaluating the suitability of this compound for specific material applications, especially as a plasticizer or additive. These simulations extend beyond molecular-level interactions to predict macroscopic performance attributes and material compatibility googleapis.com. For instance, in polymer systems, computational models can predict how this compound affects mechanical properties (e.g., tensile strength, elasticity) and thermal stability of the composite material researchgate.net.

By simulating the blend of this compound with polymers like PVC, researchers can predict its plasticizing efficiency, comparing it with established plasticizers and identifying synergistic effects when blended with other succinate di-esters researchgate.netresearchgate.net. Such simulations can also assess long-term performance attributes, including resistance to aging, leaching, and degradation, by modeling the diffusion and interaction of the plasticizer within the polymer matrix over extended periods researchgate.netcore.ac.ukcore.ac.uk. This predictive capability allows for the rational design of materials with desired properties, reducing the need for extensive experimental trial-and-error.

Development of Novel Computational Methodologies Tailored for this compound Research

The complexity of long-chain molecules like this compound and their interactions within diverse material systems often necessitates the development of novel computational methodologies. This includes advancements in force fields for MD simulations to accurately capture the specific interactions of succinate esters and long alkyl chains, especially in condensed phases or at interfaces nih.gov. For instance, developing coarse-grained models can enable the simulation of larger systems and longer timescales, which are often required to observe phenomena relevant to bulk material properties or the long-term behavior of plasticizers nih.gov.

Furthermore, the integration of machine learning and artificial intelligence with traditional computational chemistry methods can accelerate the discovery and optimization of this compound's applications. This could involve developing predictive models for plasticizer efficiency based on molecular descriptors derived from quantum chemical calculations, or using machine learning to identify optimal synthetic pathways insilicominds.comnih.govnih.gov. Novel sampling techniques for conformational space and enhanced sampling methods for rare events in MD simulations could also be tailored to address the specific challenges posed by the flexibility and intermolecular interactions of this compound in complex environments.

Future Research Directions and Unaddressed Scientific Challenges

Exploration of Novel and Sustainable Synthetic Routes and Process Intensification Strategies

The conventional production of succinate (B1194679) esters often relies on fossil-based feedstocks and traditional batch processes. A significant research direction involves the development of more sustainable synthetic routes, particularly leveraging bio-based succinic acid, which can be produced through fermentation of renewable resources like corn and starch. anhuisunsingchem.comcosmeticsandtoiletries.comreverdia.comisbe-online.comahb-global.com This shift aims to reduce greenhouse gas emissions and reliance on non-renewable resources. ahb-global.com

Process intensification strategies, such as reactive distillation, offer promising avenues for more efficient and environmentally friendly synthesis of succinate esters. researchgate.netmsu.edupitt.edugoogle.com Reactive distillation combines reaction and separation into a single unit, allowing for continuous removal of byproducts like water, which can shift reaction equilibrium towards higher ester yields and reduce processing costs. researchgate.netmsu.edu Further research is needed to optimize these continuous processes for didodecyl succinate production, addressing challenges such as thermodynamic equilibrium limitations that can lead to incomplete reactions. pitt.edu

Furthermore, the exploration of novel catalytic systems, including solid acid catalysts and ionic liquids, presents opportunities for "green synthesis" under milder reaction conditions and without the need for solvents. tandfonline.comrsc.orgacs.org Enzymatic synthesis, particularly lipase-catalyzed reactions, also represents a sustainable approach for producing succinate esters and their polymers. upc.edu Future work should focus on tailoring these green catalytic systems for the efficient and selective synthesis of this compound, including investigating the recyclability and long-term stability of such catalysts.

Advanced Characterization of Interfacial Phenomena and Multi-Scale Material Interactions

This compound's efficacy in applications like emulsifiers, lubricant additives, and plasticizers is intrinsically linked to its interfacial properties and interactions with other materials. cognitivemarketresearch.com Advanced characterization techniques are crucial for gaining a deeper understanding of these phenomena at multiple scales.

Research should focus on utilizing techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Photoelectron Spectroscopy (XPS) to elucidate the precise mechanisms of interaction. mdpi.comconicet.gov.arresearchgate.net For instance, understanding how this compound interacts with polymer matrices at a molecular level is vital for optimizing its performance as a plasticizer. researchgate.net Studies on other succinate esters have shown that they can adsorb onto surfaces via hydrogen bonding and undergo transformations, forming strongly adsorbed products, highlighting the complexity of surface interactions. rsc.org Future research should aim to characterize these specific interactions for this compound, particularly in complex formulations or heterogeneous systems.

The study of multi-scale material interactions would involve investigating how the molecular-level interactions translate to macroscopic properties and performance, such as the mechanical properties of plasticized polymers or the stability of emulsions. This could involve combining spectroscopic methods with rheological studies and morphological analyses.

Expanding Applications in Emerging Sustainable Technologies

The push for sustainable and bio-based materials creates significant opportunities for expanding the applications of this compound. Its bio-based origin, stemming from succinic acid, positions it as a valuable component in the development of environmentally friendly products. anhuisunsingchem.comcosmeticsandtoiletries.comisbe-online.comahb-global.com

Key areas for expansion include:

Bio-based Plasticizers: Further research is needed to fully realize its potential as a non-toxic, sustainable alternative to phthalate (B1215562) plasticizers in a wider range of polymers beyond PVC. researchgate.netgoogle.comanhuisunsingchem.com This includes investigating its long-term performance, migration resistance, and compatibility with various polymer systems.

Sustainable Solvents and Additives: Exploring its utility as a green solvent or a component in sustainable solvent blends is a promising direction, drawing inspiration from other succinate esters like dimethyl succinate, which are used as paint removers and for various fine chemical applications. reverdia.comahb-global.comhuarenscience.com

Bio-based Lubricants and Fuel Additives: Given its current use as a lubricant additive, further research into optimizing its performance in bio-based lubricants and its potential as a biofuel additive to improve cold flow properties and reduce emissions is warranted. cognitivemarketresearch.comhuarenscience.com

Personal Care and Cosmetics: Investigating new formulations and applications in personal care products, where succinate esters are already utilized, could lead to novel bio-based ingredients. cosmeticsandtoiletries.comchemicalbull.com

Biodegradable Polymers: While this compound itself is an ester, its succinic acid backbone is a precursor for biodegradable polymers like polybutylene succinate (PBS). ahb-global.comchemicalbull.comtechscience.com Research could explore its incorporation into or use in the synthesis of novel biodegradable polymer systems or as an additive to enhance the properties of existing bio-based materials.

Deeper Mechanistic Understanding of Functional Performance and Environmental Transformations

A more profound understanding of how this compound exerts its functional effects and how it transforms in the environment is critical for its safe and effective long-term use.

Research should delve into the mechanistic aspects of its performance, for example:

Plasticization Mechanism: While it is known to be an effective plasticizer, a deeper understanding of its interaction with polymer chains, including specific hydrogen bonding or van der Waals forces, could lead to the design of more efficient plasticizers. researchgate.net